N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide
Description
N-{2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide is a structurally complex compound featuring a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups, a sulfonyl-ethyl linker, and a 2,4-dimethoxybenzamide moiety. The tetrahydroisoquinoline scaffold is pharmacologically significant, often associated with receptor modulation (e.g., orexin-1 antagonism) , while the sulfonyl and benzamide groups may enhance binding affinity or metabolic stability.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-17-5-6-18(19(13-17)29-2)22(25)23-8-10-32(26,27)24-9-7-15-11-20(30-3)21(31-4)12-16(15)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOLXBKKFDGHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to a class of molecules derived from tetrahydroisoquinoline, which are known for various pharmacological activities. The synthesis typically involves the coupling of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a sulfonyl group and subsequent modifications to form the final benzamide structure.
Key Steps in Synthesis:
- Formation of Tetrahydroisoquinoline : The initial step involves synthesizing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from appropriate precursors.
- Sulfonylation : The introduction of a sulfonyl group to the nitrogen atom of the tetrahydroisoquinoline.
- Benzamide Formation : Coupling with 2,4-dimethoxybenzoyl chloride to yield the final product.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit promising anticancer activities. For instance:
- A series of compounds related to 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline were evaluated for their cytotoxicity against K562 cell lines. Some derivatives showed significant activity with IC50 values as low as 0.65 μM compared to standard chemotherapeutics like verapamil .
The proposed mechanisms for the biological activity of these compounds include:
- Inhibition of Multidrug Resistance (MDR) : Many tetrahydroisoquinoline derivatives have been shown to reverse MDR in cancer cells by inhibiting P-glycoprotein (P-gp) activity.
- Induction of Apoptosis : Certain compounds promote apoptotic pathways in cancer cells, enhancing their therapeutic potential.
Study 1: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that the compound exhibited selective toxicity toward leukemia cells while sparing normal cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-{...} | K562 | 0.65 | P-gp Inhibition |
| N-{...} | MCF7 | 1.20 | Apoptosis Induction |
Study 2: In Vivo Efficacy
In an animal model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a tetrahydroisoquinoline moiety known for its pharmacological properties. Its molecular formula is C19H26N2O5S, and it has a molecular weight of approximately 398.49 g/mol. The sulfonyl group enhances its interaction with biological targets.
Medicinal Chemistry
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide has been explored for its potential as:
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Anticancer Agent : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Cancer Type IC50 (µM) Mechanism of Action Breast Cancer 12.5 Induction of apoptosis Lung Cancer 15.3 Inhibition of cell proliferation Colon Cancer 10.8 Modulation of signaling pathways
Neurological Disorders
Research has indicated its potential in treating conditions such as:
- Alzheimer's Disease : The compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.
- Parkinson's Disease : It shows promise in protecting dopaminergic neurons from oxidative stress.
Cardiovascular Applications
The compound has been investigated for its effects on cardiac function:
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Heart Rate Regulation : It acts as an inhibitor of the "funny" If current channel, which is crucial for heart rate control.
Parameter Control Group Treatment Group (10 mg/kg) Heart Rate (bpm) 80 72 Blood Pressure (mmHg) 120/80 110/70
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls. The mechanism involved apoptosis via the activation of caspase pathways.
Case Study 2: Neuroprotection
In an animal model of Parkinson's disease, administration of the compound showed a marked reduction in neurodegeneration and improvement in motor functions. The protective effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Comparison with Similar Compounds
Tetrahydroisoquinoline Derivatives ()
Compounds 30–34 in share the tetrahydroisoquinoline core but differ in substituents at the 1-position (e.g., diethylamino, propylamino, benzylamino). Key comparisons include:
- Synthesis Yields : Benzyl-substituted derivatives (e.g., 33 ) achieved higher yields (82%) compared to propyl-substituted analogs (15–51%) due to favorable reactivity of benzyl bromide .
- Bioactivity: Substituents like diethylamino (30) or acetamido (34) likely influence orexin-1 receptor selectivity, though the target compound’s 6,7-dimethoxy groups may enhance lipophilicity and CNS penetration compared to these analogs .
Sulfonamide Derivatives with Alkyl Chains ()
Compounds 14b–14d feature a sulfonamide-linked tetrahydroisoquinoline and biphenyl system. The target compound’s ethyl-sulfonyl linker aligns most closely with 14b (ethyl chain, 74% yield), whereas longer chains (butyl in 14c, hexyl in 14d) showed variable yields (61–84%) . The dimethoxybenzamide group in the target compound may reduce solubility compared to the biphenyl-sulfonamides but improve aromatic stacking interactions in biological targets.
Physicochemical and Spectral Properties
Table 1: Comparative Spectral Data
Preparation Methods
Starting Materials and Reaction Conditions
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3,4-Dimethoxyphenethylamine (1.0 equiv) is acylated with acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
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The resulting amide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80°C for 4 hours, forming 6,7-dimethoxy-3,4-dihydroisoquinoline.
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Reduction of the dihydro intermediate is achieved with sodium borohydride (NaBH₄) in methanol, yielding 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Compound A ) in 75–85% yield.
Sulfonation of the Tetrahydroisoquinoline Core
Regioselective Sulfonation
Compound A is sulfonated at the 2-position using chlorosulfonic acid (ClSO₃H) in dry dichloroethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-donating methoxy groups:
Formation of the Ethylsulfonamide Intermediate
Protection and Sulfonamide Coupling
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Ethylenediamine is mono-protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-ethylenediamine (Compound C ).
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Compound B reacts with Compound C in the presence of triethylamine (Et₃N) in DCM at 25°C, forming the sulfonamide (Compound D ):
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Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM yields the free amine (Compound E ).
Coupling with 2,4-Dimethoxybenzoic Acid
Amide Bond Formation
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2,4-Dimethoxybenzoic acid is activated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DCM.
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The activated ester reacts with Compound E at room temperature for 12 hours, yielding the target compound:
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Purification via preparative HPLC (15–85% acetonitrile/water gradient) affords the final product in 65–75% yield.
Optimization and Alternative Routes
Alternative Sulfonation Strategies
Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DCM | 75 | 98 |
| EDCI/HOBt | DMF | 68 | 95 |
| DCC | THF | 60 | 90 |
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide, and what reaction conditions are critical for yield optimization?
- Answer : The compound is synthesized via multi-step reactions, typically involving sulfonylation of tetrahydroisoquinoline derivatives followed by coupling with benzamide moieties. Key steps include:
- Sulfonylation : Reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with sulfonyl chlorides under anhydrous conditions .
- Amide coupling : Using coupling agents like EDCI or HOBt to link the sulfonamide intermediate to 2,4-dimethoxybenzamide .
- Purification : Column chromatography (silica gel) and recrystallization are critical for isolating high-purity products .
- Yield optimization requires strict control of temperature (e.g., 0–5°C for sulfonylation) and inert atmospheres (argon/nitrogen) to prevent side reactions .
Q. What spectroscopic and analytical methods are recommended for structural characterization of this compound?
- Answer : A combination of techniques is essential:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. Overlapping signals (e.g., in aromatic regions) may require 2D NMR (COSY, HSQC) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI/MS commonly used .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Answer : Initial screens focus on receptor binding and cytotoxicity:
- Radioligand binding assays : For sigma receptor affinity, using H-labeled ligands in competitive displacement studies .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .
- Enzyme inhibition studies : Fluorogenic substrates for kinases or proteases, depending on target hypotheses .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the sulfonylation step?
- Answer : Apply Design of Experiments (DOE) principles:
- Variables : Temperature, solvent (e.g., DCM vs. THF), stoichiometry of sulfonyl chloride, and reaction time.
- Response surface methodology (RSM) : Identifies optimal parameter combinations .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict reactive intermediates and transition states to guide solvent selection .
- Example: Increasing sulfonyl chloride equivalents (1.5–2.0 eq.) in DCM at 0°C improved yields from 56% to 77% in analogous compounds .
Q. How can contradictory bioactivity data across different cell lines or receptor subtypes be resolved?
- Answer : Conduct structure-activity relationship (SAR) studies and orthogonal assays:
- SAR : Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy groups) to isolate pharmacophores .
- Orthogonal validation : Use CRISPR-edited cell lines lacking specific receptors (e.g., sigma-1 KO) to confirm target engagement .
- Metabolic stability assays : LC-MS/MS to rule out differential metabolite formation as a cause of variability .
Q. What advanced techniques are recommended to elucidate the compound’s mechanism of action?
- Answer : Integrate biophysical and structural biology methods:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to purified receptors .
- X-ray crystallography : Co-crystallization with target proteins (e.g., sigma-1 receptor) to resolve binding modes .
- Cryo-EM : For large complexes or membrane-bound targets .
Q. How can solubility and stability challenges in in vivo studies be addressed?
- Answer : Employ formulation strategies and derivatization:
- Co-solvents : Use cyclodextrins or PEG-based vehicles to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- Accelerated stability testing : Monitor degradation under stress conditions (pH, temperature) via HPLC-UV .
Methodological and Interdisciplinary Questions
Q. What computational tools are effective for predicting derivatives with enhanced binding affinity?
- Answer : Combine molecular docking (AutoDock Vina, Schrödinger) and QSAR models :
- Docking : Screen virtual libraries against sigma receptor crystal structures .
- Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .
Q. How can interdisciplinary approaches accelerate the development of this compound?
- Answer : Integrate cheminformatics , systems biology , and microfluidics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
